REACTION_CXSMILES
|
C(O)C.[CH:4]([N:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1)([CH3:6])[CH3:5].Cl[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16]>C(N(CC)CC)C>[CH2:18]([O:17][C:15]([CH2:14][N:10]1[CH2:11][CH2:12][N:7]([CH:4]([CH3:6])[CH3:5])[CH2:8][CH2:9]1)=[O:16])[CH3:19]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N1CCNCC1
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
After being concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the resulting mixture was added with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Insoluble matter was removed by filtration
|
Type
|
CUSTOM
|
Details
|
Thereafter, the residue was purified by silica gel chromatography (eluent
|
Type
|
ADDITION
|
Details
|
a 20:1 mixture of chloroform and methanol)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)CN1CCN(CC1)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 68.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |